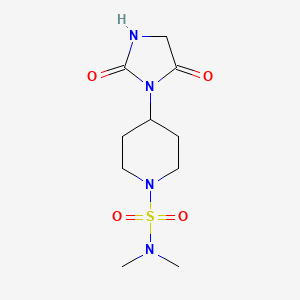

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide

CAS No.: 2034358-89-7

Cat. No.: VC4942654

Molecular Formula: C10H18N4O4S

Molecular Weight: 290.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034358-89-7 |

|---|---|

| Molecular Formula | C10H18N4O4S |

| Molecular Weight | 290.34 |

| IUPAC Name | 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide |

| Standard InChI | InChI=1S/C10H18N4O4S/c1-12(2)19(17,18)13-5-3-8(4-6-13)14-9(15)7-11-10(14)16/h8H,3-7H2,1-2H3,(H,11,16) |

| Standard InChI Key | KJIFOWANCBIMDL-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O |

Introduction

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic compound of significant interest in the field of medicinal chemistry due to its pharmacological properties. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). This compound is notable for its potential therapeutic applications, particularly as a receptor antagonist.

Synthesis Methods

The synthesis of 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multi-step organic reactions. These processes require controlled conditions, such as specific temperatures and solvents, to ensure the formation of the desired product while minimizing side reactions. Techniques like chromatography are often used for purification.

Mechanism of Action

The primary mechanism of action of 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide involves antagonism at tachykinin receptors (NK receptors), which are implicated in various physiological processes including pain signaling and inflammation. This compound exhibits selective antagonistic activity against NK-1, NK-2, and NK-3 receptors, suggesting potential therapeutic applications in treating conditions such as anxiety disorders and chronic pain syndromes.

Biological Applications

Given its receptor antagonism properties, 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has potential applications in the treatment of conditions related to tachykinin receptor activity. Its ability to modulate these receptors makes it a candidate for further research in neuropharmacology and pain management.

Research Findings and Future Directions

Research on 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide highlights its potential in medicinal chemistry, particularly in the development of drugs targeting tachykinin receptors. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in clinical settings.

Comparison with Similar Compounds

Compounds like 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid and 4-(2,5-dioxo-imidazolidin-1-yl)-butyric acid share the 2,5-dioxoimidazolidin-1-yl group but differ in their functional groups. These differences can significantly affect their physical and chemical properties, such as molecular weight and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume